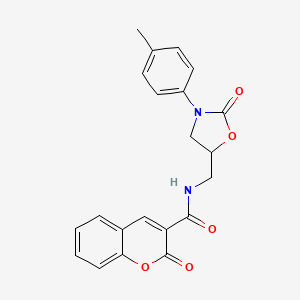![molecular formula C14H13ClN4O3 B2937563 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2034528-17-9](/img/structure/B2937563.png)
3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a pyridin-2-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a dechlorinated pyrrolidine compound.
Aplicaciones Científicas De Investigación
3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving protein kinases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol: Known for its inhibitory activity against protein kinase JAK2.
Pyrrolidine-2,5-dione derivatives: These compounds also feature a pyrrolidine ring and are known for their biological activity.
Uniqueness
3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with protein kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propiedades
IUPAC Name |
3-chloro-5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-11-5-9(6-18-13(11)20)14(21)19-4-1-10(8-19)22-12-7-16-2-3-17-12/h2-3,5-7,10H,1,4,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRBAYKWNPUASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![5-Methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2937487.png)
![3-(3,4-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2937490.png)
![1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2937492.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)

![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide](/img/structure/B2937496.png)
![1-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)

![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2937502.png)
